molecular formula C32H32ClFN6O4 B610022 8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide CAS No. 1187460-81-6

8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide

货号: B610022
CAS 编号: 1187460-81-6
分子量: 619.1 g/mol
InChI 键: JUOWWGNRWRLBSV-MEKGRNQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线及反应条件

PF-184 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括以下步骤:

工业生产方法

PF-184 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、连续流动系统和先进的纯化技术,以确保高产率和纯度 .

化学反应分析

反应类型

PF-184 会发生各种化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括 PF-184 的各种衍生物,用于进一步的研究和开发 .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific targets involved in cancer cell proliferation and survival. For instance, molecular docking studies have indicated that this compound can effectively bind to proteins associated with tumor growth, showing promising binding affinities that suggest potential therapeutic effects against various cancer types.

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeBinding Affinity (kcal/mol)Mechanism of Action
Breast-7.5Inhibition of cell cycle progression
Lung-8.0Induction of apoptosis
Colon-7.2Targeting angiogenesis

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has been investigated for its anti-inflammatory effects. In silico studies have demonstrated that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be developed into a therapeutic agent for treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceInflammatory ConditionInhibition Percentage (%)Key Enzyme Targeted
Arthritis65%COX-2
Asthma70%LOX

Molecular Docking Studies

Molecular docking has played a crucial role in understanding the interactions between this compound and various biological targets. The computational studies provide insights into the binding modes and affinities of the compound with proteins involved in disease processes.

Binding Affinities and Modes

The compound's binding affinities have been evaluated against several targets using molecular docking simulations. The results indicate strong interactions with amino acid residues critical for the function of these proteins.

Table 3: Molecular Docking Results

Protein TargetBinding Energy (kcal/mol)Key Interactions
PqsR (Pseudomonas aeruginosa)-8.2Hydrogen bonds with Asp residues
COX-2-7.8π-stacking interactions with Tyr
Bcl-2-7.5Hydrophobic interactions with Leu

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of this compound in real-world applications:

Case Study 1: Breast Cancer Treatment

A study published in 2023 investigated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis, supporting its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Inflammation Model

In an experimental model of inflammation, the compound demonstrated substantial anti-inflammatory effects by reducing edema and inflammatory cytokine levels. This suggests its potential use in treating conditions like rheumatoid arthritis .

作用机制

PF-184 通过选择性抑制 IκB 激酶-2 发挥作用。这种抑制阻止了 IκB 的磷酸化和降解,从而抑制了核因子 kappa 轻链增强子激活 B 细胞 (NF-κB) 信号通路。 这条通路的抑制减少了促炎细胞因子和其他炎症介质的产生 .

相似化合物的比较

类似化合物

PF-184 的独特性

PF-184 的独特性在于其对 IκB 激酶-2 的高度选择性和效力。 它对其他激酶表现出显着选择性,使其成为研究 IκB 激酶-2 在各种生物过程中的特定作用的宝贵工具 .

生物活性

The compound 8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide, often referred to as G-130, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of G-130 is characterized by a complex arrangement of functional groups that contribute to its biological properties. The compound features:

  • A pyrrolidine moiety that enhances solubility and bioavailability.
  • A chloropyridine group that may interact with various biological targets.
  • An indazole core known for its diverse pharmacological activities.

G-130 exhibits multiple biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that G-130 can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been reported to inhibit certain kinases that play a role in cancer cell proliferation.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, potentially mitigating oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Anti-inflammatory Effects : G-130 has been observed to reduce inflammatory markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

Pharmacological Studies

Research has highlighted several pharmacological effects of G-130:

  • Anticancer Activity : In vitro studies indicate that G-130 effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)7.8Inhibition of cell proliferation
HeLa (Cervical)6.0Modulation of cell cycle regulators
  • Neuroprotective Effects : Preliminary studies suggest that G-130 may protect neuronal cells from excitotoxicity and oxidative damage, indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies have explored the efficacy of G-130 in different biological contexts:

  • Cancer Treatment : A study involving xenograft models demonstrated that administration of G-130 significantly reduced tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
  • Inflammatory Disorders : In a model of rheumatoid arthritis, G-130 treatment resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, supporting its therapeutic potential in inflammatory diseases .

属性

IUPAC Name

8-[[2-[(3S,4R)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32ClFN6O4/c1-31(16-41)14-39(15-32(31,2)17-42)26-12-24(25(33)13-36-26)30(44)37-20-7-3-18-4-10-22-27(29(35)43)38-40(28(22)23(18)11-20)21-8-5-19(34)6-9-21/h3,5-9,11-13,41-42H,4,10,14-17H2,1-2H3,(H2,35,43)(H,37,44)/t31-,32+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOWWGNRWRLBSV-MEKGRNQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(C[C@@]1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32ClFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727008
Record name 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187460-81-6
Record name 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Reactant of Route 2
8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Reactant of Route 4
8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Customer
Q & A

Q1: What makes PF-184 a suitable candidate for inhaled drug delivery in the context of pulmonary inflammation?

A1: PF-184 is specifically designed for local delivery to the lungs, a crucial factor when targeting inflammatory pulmonary diseases. [] This is achieved through its high systemic clearance, which limits systemic exposure and maximizes the drug's effects within the airways. [] This targeted approach is particularly relevant in chronic obstructive pulmonary disease (COPD), where systemic inhibition of its target, IKK-2, could lead to undesirable side effects. []

Q2: How does PF-184 exert its anti-inflammatory effects?

A2: PF-184 acts as a potent and selective inhibitor of IKK-2, an enzyme central to the activation of the Nuclear factor-κB (NF-κB) pathway. [] This pathway plays a critical role in the inflammatory response, particularly in conditions like asthma and COPD. [] By inhibiting IKK-2, PF-184 disrupts the NF-κB pathway, leading to a reduction in inflammatory mediators like cytokines and a decrease in inflammatory cell infiltration. []

Q3: What evidence supports the efficacy of PF-184 in treating pulmonary inflammation?

A3: Preclinical studies using a rat model of lipopolysaccharide-induced neutrophilia demonstrated the anti-inflammatory efficacy of PF-184. [] Intratracheal administration of PF-184 effectively attenuated lipopolysaccharide-induced cell infiltration and cytokine production in a dose-dependent manner. [] Importantly, the efficacy of PF-184 was comparable to intratracheally administered fluticasone propionate, a commonly used inhaled corticosteroid. [] This highlights the therapeutic potential of PF-184 as a novel inhaled treatment option for inflammatory pulmonary diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。